molecular formula C8H3F5O2 B3050471 4,5-Difluoro-2-(trifluoromethyl)benzoic acid CAS No. 261945-13-5

4,5-Difluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B3050471
CAS No.: 261945-13-5
M. Wt: 226.10
InChI Key: SXHRHFQRQJSVFH-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by fluorine substituents at the 4- and 5-positions and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound is part of a broader class of fluorinated benzoic acids, which are valued in medicinal chemistry and materials science for their enhanced stability, acidity, and bioactivity due to fluorine’s electron-withdrawing effects .

Properties

IUPAC Name

4,5-difluoro-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRHFQRQJSVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258508
Record name 4,5-Difluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-13-5
Record name 4,5-Difluoro-2-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261945-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas (F2) and trifluoromethyl iodide (CF3I) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent functional group transformations. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

4,5-Difluoro-2-(trifluoromethyl)benzoic acid is a fluorinated compound with applications in diverse scientific research fields. Its unique structure, featuring two fluorine atoms at the 4 and 5 positions and a trifluoromethyl group at the 2 position on the benzene ring, gives it distinct chemical and physical properties.

Scientific Research Applications

This compound is used as a building block in the synthesis of complex organic molecules. It is also valuable in the development of fluorinated compounds for biological studies and in the production of specialty chemicals and materials for industrial applications.

The fluorinated aromatic aldehyde form of this compound has biological activities that have garnered attention in medicinal chemistry. The inclusion of fluorine atoms into organic compounds can improve their biological properties, increasing their selectivity, potency, and metabolic stability.

Cytotoxicity

Studies have assessed the cytotoxic effects of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde against various cancer cell lines. According to one study, the compound had significant cytotoxicity in multiple cancer cell lines, suggesting it could be a potential anticancer agent.

Cytotoxicity Results

Cell LineIC50 Value
Cancer cell linesSignificant cytotoxicity

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating that it may trigger apoptotic pathways leading to programmed cell death. Key apoptotic markers such as caspase-3 and Bax were upregulated while Bcl-2 levels decreased significantly in treated cells, supporting the pro-apoptotic mechanism of action.

Antibacterial Activity

This compound has also been tested for its antibacterial activity against various pathogenic bacteria using disc diffusion assays against Gram-positive and Gram-negative strains.

Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

The compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus, according to these findings.

Chemical Reactions

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde can undergo several chemical reactions:

  • Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major product formed is this compound.
  • Reduction The aldehyde group can be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. The major product formed is 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol.
  • Substitution The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions. Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions. The major product formed is various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The electron-withdrawing effects of the fluorine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis pathways, and biological activities of 4,5-Difluoro-2-(trifluoromethyl)benzoic acid with related fluorinated benzoic acid derivatives:

Compound Name Molecular Formula Substituents Biological Activity Key Applications
This compound C₈H₃F₅O₂ 4,5-diF; 2-CF₃ Not explicitly reported Likely intermediate
3-(Trifluoromethyl)benzoic acid C₈H₅F₃O₂ 3-CF₃ Not reported Chemical synthesis
Benzavir-2 (4,5-diF-2-benzoylamino derivative) C₂₁H₁₄F₃N₂O₄ 4,5-diF; 2-benzoylamino Antiviral (HSV-1/2) Antiviral drug candidate
4,5-Difluoro-2-(methylamino)benzoic acid C₈H₇F₂NO₂ 4,5-diF; 2-NHMe Intermediate in synthesis Inhibitor precursor
Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group (-CF₃) in this compound enhances acidity (pKa ~1.5–2.5 estimated) compared to non-fluorinated analogs. However, its lack of a benzoylamino group (as seen in Benzavir-2) likely limits direct antiviral activity . Benzavir-2, which shares the 4,5-difluoro motif but includes a benzoylamino group, demonstrates potent anti-herpes simplex virus (HSV) activity, including against acyclovir-resistant strains .

Synthetic Complexity: Introducing the trifluoromethyl group requires specialized reagents (e.g., CF₃Cu, Ruppert-Prakash reagent) compared to the benzoylamino group in Benzavir-2, which is added via amide coupling . Derivatives like 4,5-Difluoro-2-(methylamino)benzoic acid are synthesized via nucleophilic substitution (e.g., methylamine with copper catalysis), highlighting divergent synthetic strategies for related compounds .

Electronic and Physicochemical Properties

  • Acidity: The -CF₃ group at the 2-position increases the benzoic acid’s acidity significantly compared to non-fluorinated or mono-fluorinated analogs. For example, 4-(trifluoromethyl)benzoic acid has a pKa of ~2.3, while benzoic acid itself has a pKa of ~4.2 .
  • Lipophilicity : Fluorine substituents enhance lipophilicity, improving membrane permeability. However, the target compound’s high fluorine content may reduce solubility in aqueous media, a common trade-off in fluorinated drug design.

Biological Activity

4,5-Difluoro-2-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in drug design and synthesis.

  • Chemical Formula : C8H4F5O2
  • Molecular Weight : 208.11 g/mol
  • CAS Number : 115029-24-8
  • Synonyms : 2-Fluoro-4-(trifluoromethyl)benzoic acid

The presence of trifluoromethyl and difluoro groups contributes to the compound's lipophilicity and binding affinity, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). Structure-activity relationship (SAR) studies indicate that the halogen bonding interactions significantly enhance the agonistic activity of these receptors, leading to improved therapeutic outcomes in various applications .

Biological Activity Overview

  • Agonistic Activity : The compound exhibits enhanced agonistic activity towards GPCRs due to the electron-withdrawing nature of the fluorine substituents, which stabilizes the receptor-ligand interaction.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, though specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although comprehensive studies are required to confirm this activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Agonistic ActivityIncreased receptor activation in vitro ,
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release

Case Study 1: Agonistic Activity on GPCRs

In a study assessing various fluorinated benzoic acids, this compound showed a significant increase in potency compared to non-fluorinated analogs. This was attributed to enhanced interactions with receptor binding sites due to halogen bonding .

Case Study 2: Antimicrobial Assessment

A recent investigation into the antimicrobial properties of fluorinated benzoic acids revealed that this compound exhibited moderate inhibitory effects against Gram-positive bacteria. Further research is needed to explore its efficacy against a broader range of pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Difluoro-2-(trifluoromethyl)benzoic acid, and how can regioselective fluorination be achieved?

  • Methodology : Begin with a benzoic acid precursor (e.g., 2-(trifluoromethyl)benzoic acid) and employ electrophilic fluorination agents like Selectfluor® or DAST. Fluorination at the 4,5-positions requires careful control of reaction conditions (temperature, solvent polarity) to minimize side reactions. Post-synthesis, purify via recrystallization or column chromatography.
  • Key Considerations : Monitor reaction progress using 19F^{19}\text{F} NMR to confirm regioselectivity. Fluorine’s electron-withdrawing effects may necessitate adjusted stoichiometry to avoid over-substitution .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and rule out impurities.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, leveraging intermolecular interactions (e.g., O–H⋯N hydrogen bonds) to resolve atomic positions .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s electronic environment and reactivity in catalytic systems?

  • Mechanistic Insights :

  • The 2-(trifluoromethyl) group and 4,5-difluoro substituents create a strong electron-deficient aromatic ring, enhancing electrophilic substitution resistance but favoring nucleophilic attacks.
  • Use density functional theory (DFT) to model electrostatic potential surfaces and predict reactive sites. Comparative studies with non-fluorinated analogs can isolate fluorine’s effects .
    • Experimental Validation : Kinetic studies under varying pH and temperature conditions can quantify substituent impacts on reaction rates.

Q. What computational strategies are effective for modeling this compound’s interactions in supramolecular assemblies or enzyme-binding studies?

  • Approaches :

  • Molecular Docking : Pair with crystallographic data (e.g., from PDB) to simulate binding to biological targets, such as enzymes with hydrophobic active sites (fluorine’s lipophilicity enhances binding ).
  • Molecular Dynamics (MD) : Simulate stability in aqueous vs. organic solvents, considering fluorine’s hydrophobic character.
    • Tools : Software like Gaussian (DFT), AutoDock, or GROMACS, validated against experimental data (e.g., crystal structures in ) .

Q. How does this compound perform as a tracer in environmental or biological systems, and what are its limitations?

  • Applications : Fluorinated benzoic acids are stable in aqueous systems, making them viable hydrologic tracers. Monitor degradation via LC-MS/MS in field studies.
  • Challenges : Bioaccumulation potential and photolytic stability require assessment. Compare with tetrafluorobenzoic acid analogs (e.g., 2,3,4,5-tetrafluorobenzoic acid) for persistence benchmarks .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Electrophilic fluorination, recrystallization
Structural Analysis SHELXL (X-ray), 19F^{19}\text{F} NMR
Computational Modeling DFT (Gaussian), Molecular Docking (AutoDock)
Environmental Tracers LC-MS/MS, degradation kinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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